molecular formula C18H16ClN5O2 B2830081 2-chloro-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1203234-01-8

2-chloro-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2830081
CAS No.: 1203234-01-8
M. Wt: 369.81
InChI Key: SDPSKZQUJNOBSL-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole, which has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound, which are currently unknown.

Pharmacokinetics

It is known that n-cyclopropylbenzamide, a moiety of this compound, plays an important role in reducing metabolism This could potentially impact the bioavailability of the compound

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects

Action Environment

It is known that the stability and synthetic versatility of boronic acid pinacol esters, a moiety of this compound, make them suitable as boron carriers This suggests that the compound could potentially be influenced by environmental factors

Properties

IUPAC Name

2-chloro-N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-10-8-16(25)22-18(20-10)24-15(9-14(23-24)11-6-7-11)21-17(26)12-4-2-3-5-13(12)19/h2-5,8-9,11H,6-7H2,1H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPSKZQUJNOBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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